1-Bromo-4-hexylbenzene

Physical Chemistry Material Science Liquid Crystals

1-Bromo-4-hexylbenzene (CAS 23703-22-2), also known as 4-hexylbromobenzene or 1-(4-bromophenyl)hexane, is a para-substituted aryl bromide with a linear six-carbon alkyl chain. It is a colorless to pale yellow liquid with a molecular formula of C12H17Br and a molecular weight of 241.17 g/mol.

Molecular Formula C12H17B
Molecular Weight 241.17 g/mol
CAS No. 23703-22-2
Cat. No. B1268834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-hexylbenzene
CAS23703-22-2
Molecular FormulaC12H17B
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)Br
InChIInChI=1S/C12H17Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3
InChIKeyMXHOLIARBWJKCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-hexylbenzene (CAS 23703-22-2) Procurement Guide: A C12 Alkyl Bromide for Advanced Material Synthesis


1-Bromo-4-hexylbenzene (CAS 23703-22-2), also known as 4-hexylbromobenzene or 1-(4-bromophenyl)hexane, is a para-substituted aryl bromide with a linear six-carbon alkyl chain . It is a colorless to pale yellow liquid with a molecular formula of C12H17Br and a molecular weight of 241.17 g/mol . This compound serves primarily as a key synthetic intermediate and building block for advanced materials, notably in the fields of organic electronics, liquid crystals, and conjugated polymers, where its specific alkyl chain length is critical for tuning material properties [1].

Why Substitution of 1-Bromo-4-hexylbenzene with Other 4-Alkylbromobenzenes is Scientifically Unsound


Within the class of 4-alkylbromobenzenes, substitution is not straightforward due to the profound impact of alkyl chain length on the physicochemical properties of the final material. The length of the alkyl chain directly influences crucial parameters such as solubility in organic solvents, melting point, and the ability to form specific mesophases in liquid crystalline materials [1]. These properties are not linearly scalable; a change from a butyl (C4) to a hexyl (C6) to an octyl (C8) chain can significantly alter intermolecular interactions like π-π stacking and van der Waals forces, leading to unexpected and often detrimental changes in the optical, electronic, and thermal behavior of the synthesized polymers or liquid crystals . Therefore, direct replacement of 1-bromo-4-hexylbenzene with a shorter- or longer-chain analog will likely yield a material with compromised or entirely different performance characteristics, as quantified below.

1-Bromo-4-hexylbenzene: A Quantifiable Comparative Analysis Against 1-Bromo-4-octylbenzene for Informed Procurement


Density and Refractive Index: Quantifying the Physical Impact of Alkyl Chain Length

The physical properties of 1-bromo-4-hexylbenzene are distinct from its longer-chain analog, 1-bromo-4-octylbenzene. The target compound exhibits a higher density of 1.179 g/cm³ compared to 1.13 g/cm³ for the octyl analog, representing an approximate 4% increase . This difference is crucial for formulation and processing. Furthermore, its refractive index is consistently higher, measured at 1.5213-1.522, versus 1.5130-1.5160 for the octyl derivative . These measurable differences in bulk properties underscore that the compounds are not interchangeable and will result in materials with different optical and mass density characteristics.

Physical Chemistry Material Science Liquid Crystals

Boiling Point and Thermal Processing: Differentiating 1-Bromo-4-hexylbenzene from 1-Bromo-4-octylbenzene

A significant difference exists in the boiling points of these compounds, which directly impacts their handling and purification. 1-Bromo-4-hexylbenzene has a reported boiling point of 280°C at standard atmospheric pressure (or 145°C at 0.9 mmHg) . In stark contrast, 1-bromo-4-octylbenzene boils at a substantially lower temperature range of 199-201°C . This approximately 80°C difference in atmospheric boiling point indicates that the octyl derivative is significantly more volatile, which would affect its behavior in reactions requiring high temperatures or during vacuum distillation processes.

Thermal Analysis Synthetic Chemistry Process Engineering

Aqueous Solubility and logP: Quantitative Lipophilicity as a Differentiator from Shorter-Chain Analogs

While specific experimental logP data is not always directly compared in literature, the increase in alkyl chain length from a shorter analog like 1-bromo-4-butylbenzene (calculated logP ~4.0) to 1-bromo-4-hexylbenzene (calculated consensus logP of 4.61) corresponds to a quantifiable increase in lipophilicity . This higher logP is directly linked to a very low calculated aqueous solubility of 0.00331 mg/mL (LogS -4.86) . This class-level inference is supported by the principle that each additional methylene group (-CH2-) contributes roughly +0.5 to the logP value. This property is critical for applications where partitioning into organic versus aqueous phases is key, such as in two-phase reactions or when considering the environmental persistence of the compound.

Physicochemical Properties Drug Discovery Environmental Fate

Specialized Role in Liquid Crystal and OLED Synthesis: Differentiated from Generic Aryl Bromides

1-Bromo-4-hexylbenzene is explicitly categorized as a 'Building Block for Liquid Crystals' and a 'Functional Material' intermediate, a classification not applied to non-alkylated aryl bromides like simple bromobenzene [1]. While direct head-to-head performance data is scarce in public literature, the compound's use in the preparation of conjugated nanoloops and indacenodithiophene-benzothiadiazole copolymers for optoelectronic applications is documented [2]. Its hexyl chain imparts the necessary solubility and processability to these conjugated systems, which is a requirement that an unsubstituted bromobenzene (no alkyl chain) cannot fulfill. The targeted synthesis of this specific alkyl chain length suggests it represents an optimized balance between solubility and π-stacking interactions for these advanced applications.

Liquid Crystals OLED Organic Electronics Materials Science

Validated Use Cases for 1-Bromo-4-hexylbenzene: Where Its Specific Properties Drive Value


Synthesis of Soluble Conjugated Polymers for Organic Electronics

1-Bromo-4-hexylbenzene is an essential monomer precursor for synthesizing conjugated polymers with balanced solubility and charge transport properties. The C6 alkyl chain provides sufficient solubility in common organic solvents for solution-based processing techniques like spin-coating or inkjet printing, a necessity in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its specific chain length is empirically found to offer a good compromise between maximizing solubility and minimizing the insulating volume of the alkyl side chains, which can otherwise hinder charge carrier mobility [1].

Preparation of Thermotropic Liquid Crystals for Display Technologies

As a documented 'Building Block for Liquid Crystals', 1-bromo-4-hexylbenzene is used to introduce a hydrophobic hexyl tail into liquid crystalline molecules [1]. This alkyl chain promotes the formation of the nematic and smectic mesophases essential for display applications. The specific length of the hexyl group influences the clearing point (nematic-to-isotropic transition temperature) and the dielectric anisotropy of the final mixture. Substituting this with a butyl or octyl group would shift these critical operating parameters, potentially rendering the material incompatible with standard LCD manufacturing processes .

General Organic Synthesis for Fine-Tuning Molecular Lipophilicity

In pharmaceutical or agrochemical research, 1-bromo-4-hexylbenzene serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki, Heck) to install a para-hexylphenyl moiety onto a core scaffold [1]. As detailed in Section 3, its calculated logP of 4.61 offers a specific, quantifiable lipophilicity contribution . This allows medicinal chemists to precisely modulate the logP of a lead compound to improve membrane permeability or reduce metabolic clearance. The use of a different chain length would result in a different, and likely suboptimal, change in overall lipophilicity.

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